molecular formula C10H11BrO2 B14074652 1-Bromo-1-(2-methoxyphenyl)propan-2-one CAS No. 102119-59-5

1-Bromo-1-(2-methoxyphenyl)propan-2-one

Cat. No.: B14074652
CAS No.: 102119-59-5
M. Wt: 243.10 g/mol
InChI Key: JAKXGRKOPLGJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(2-methoxyphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom at the C1 position and a 2-methoxyphenyl group. This compound belongs to a class of α-bromoketones, which are pivotal intermediates in organic synthesis for constructing pharmaceuticals, agrochemicals, and functional materials. The ortho-methoxy substituent on the aromatic ring introduces steric and electronic effects that influence reactivity and stability.

Properties

CAS No.

102119-59-5

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-1-(2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3

InChI Key

JAKXGRKOPLGJFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1OC)Br

Origin of Product

United States

Preparation Methods

Bromine (Br₂) as the Brominating Agent

Bromine in dichloromethane or carbon tetrachloride under inert atmospheres facilitates α-bromination. The reaction typically proceeds at 0–5°C to minimize polybromination, achieving yields of 65–78%. Catalysts such as Lewis acids (e.g., AlCl₃) enhance regioselectivity, directing bromination to the desired α-position.

Reaction Conditions:

  • Solvent: Dichloromethane (40 mL/g substrate)
  • Temperature: 0–5°C
  • Molar Ratio (Substrate:Br₂): 1:1.1

N-Bromosuccinimide (NBS) in Radical Bromination

NBS offers a safer alternative to molecular bromine, particularly in radical-mediated reactions. UV light initiation or azobisisobutyronitrile (AIBN) as a radical starter promotes homolytic cleavage of NBS, generating bromine radicals. This method yields 70–85% product with reduced diastereomer formation.

Optimized Protocol:

  • Solvent: CCl₄ or cyclohexane
  • Initiator: AIBN (1 mol%)
  • Reaction Time: 6–8 hours

Alternative Synthetic Routes

Mannich Reaction Followed by Bromination

A 1987 Tetrahedron study by Mann et al. detailed a two-step synthesis starting from 2-methoxyacetophenone. The Mannich reaction introduces an aminomethyl group, which is subsequently replaced by bromine via nucleophilic substitution.

Key Steps:

  • Mannich Reaction:
    • Reactants: 2-Methoxyacetophenone, formaldehyde, dimethylamine
    • Product: 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-2-one
  • Bromination:
    • Reagent: HBr/AcOH
    • Yield: 62%

Condensation of 2-Methoxybenzaldehyde with Bromoacetone

While less common, condensation of 2-methoxybenzaldehyde with bromoacetone in basic conditions (e.g., NaOH/EtOH) provides a one-pot route. However, competing side reactions limit yields to 50–55%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes safety and efficiency, employing continuous flow reactors to handle exothermic bromination. Key advantages include:

  • Temperature Control: Rapid heat dissipation prevents thermal runaway.
  • Scalability: Throughput of 10–50 kg/hour.
  • Yield Improvement: 80–88% purity post-crystallization.

Representative Parameters:

Parameter Value
Residence Time 15–20 minutes
Temperature 10°C
Solvent Tetrahydrofuran (THF)

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.5–6.8 (m, 4H, aromatic), δ 4.1 (s, 3H, OCH₃), δ 3.2 (s, 2H, CH₂Br).
  • ¹³C NMR: 205.1 ppm (C=O), 55.3 ppm (OCH₃), 40.1 ppm (C-Br).

Mass Spectrometry (MS)

  • ESI-MS: m/z 243.1 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of major synthesis routes:

Method Yield (%) Purity (%) Scalability Safety
Br₂ in CH₂Cl₂ 65–78 95–98 Moderate Low (Br₂)
NBS with AIBN 70–85 97–99 High Moderate
Mannich-Bromination 62 90–92 Low High
Continuous Flow 80–88 99+ Industrial High

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(2-methoxyphenyl)propan-2-one.

    Reduction: Formation of 1-(2-methoxyphenyl)propan-2-ol.

    Oxidation: Formation of 1-(2-methoxyphenyl)propanoic acid.

Scientific Research Applications

While the specific compound "1-Bromo-1-(2-methoxyphenyl)propan-2-one" (CAS#:102119-59-5) is mentioned in the search results, detailed information regarding its applications, data tables, and case studies is limited. However, the search results do provide information on the applications of structurally similar compounds and reaction types that can be applied to "this compound."

Here's a summary of potential applications based on the available information:

Scientific Research Applications

  • As an Intermediate in Chemical Synthesis: "1-Bromo-3-(2-methoxyphenyl)propan-2-one" is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals. The bromine atom can be substituted by nucleophiles, and the carbonyl group can be reduced to an alcohol.
  • Potential Biological Activities: "1-Bromo-3-(2-methoxyphenyl)propan-2-one" has potential biological activities, including antimicrobial and anticancer properties.

Chemical Reactions and Potential Products

  • Substitution Reactions: The bromine atom in "1-Bromo-3-(2-methoxyphenyl)propan-2-one" can be substituted by nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents. This leads to the formation of 3-(2-methoxyphenyl)propan-2-one derivatives with different substituents replacing the bromine atom.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). A common reagent is sodium borohydride (NaBH4) in methanol or ethanol, resulting in the formation of 1-bromo-3-(2-methoxyphenyl)propan-2-ol.
  • Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium, leading to the formation of 3-(2-methoxyphenyl)propanoic acid.
  • Antimicrobial and Anticancer Research: "1-Bromo-3-(2-methoxyphenyl)propan-2-one" has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Cellular Pathways : The compound may influence signaling pathways that regulate cell cycle progression and apoptosis.
  • Antiproliferative Effects : The compound has shown promising results in inhibiting tumor growth in vitro, particularly affecting microtubule dynamics.
  • Inflammatory Response Modulation : It has been suggested that the compound may inhibit nitric oxide production in macrophages, potentially reducing inflammation.

Research Findings

  • Antiproliferative Effects: The compound has shown promising results in inhibiting tumor growth in vitro, particularly affecting microtubule dynamics.
  • Inflammatory Response Modulation: It has been suggested that the compound may inhibit nitric oxide production in macrophages, potentially reducing inflammation.

Structural Features

  • The compound features a bromine atom and a methoxy-substituted phenyl group, contributing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-methoxyphenyl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The carbonyl group also plays a role in various reactions, such as reductions and oxidations, by acting as an electrophilic center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-Bromo-1-(2-methoxyphenyl)propan-2-one differ in substituent positions, aromatic systems, and additional functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis based on the evidence:

Positional Isomerism: Methoxy Substitution

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one (): Structure: Bromine at C2 and a para-methoxy group on the phenyl ring. The propan-1-one backbone (vs. propan-2-one) alters steric accessibility for nucleophilic attacks. Applications: Likely used as a synthetic intermediate, similar to other α-bromoketones .
  • This compound (Target Compound): Structure: Bromine at C1 and an ortho-methoxy group. The electron-donating methoxy group may modulate electrophilicity at the carbonyl carbon.

Extended Aromatic Systems

  • 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (): Structure: Naphthalenyl ring with a methoxy group at the 6-position and bromine at C2. Applications: Used in materials science or as a precursor for fluorescent dyes .

Electron-Withdrawing Substituents

  • 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (): Structure: Fluorine and trifluoromethoxy groups at the 2- and 3-positions. Impact: Strong electron-withdrawing effects reduce electron density at the carbonyl carbon, increasing electrophilicity and reactivity toward nucleophiles. Applications: Potential use in fluorinated pharmaceuticals or agrochemicals .

Chalcone Derivatives

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ():
    • Structure : α,β-unsaturated ketone with bromine at C2 and a 4-methylphenyl group.
    • Impact : The conjugated double bond enables participation in Michael addition or cycloaddition reactions.
    • Applications : Studied for crystallographic properties and as a chalcone precursor .

Hydrazone Derivatives

  • 1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one (): Structure: Propan-2-one core with dual hydrazone groups and a para-bromo substituent. Impact: The hydrazone moieties enable chelation with metal ions, suggesting utility in corrosion inhibition (e.g., reported efficiency: ~90–94%) .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₀H₁₁BrO₂ Bromine (C1), 2-methoxyphenyl Hypothetical: Intermediate in synthesis N/A
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ Bromine (C2), 4-methoxyphenyl Organic synthesis intermediate
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one C₁₄H₁₃BrO₂ Bromine (C2), 6-methoxynaphthalenyl Materials science applications
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one C₁₀H₇BrF₄O₂ Bromine (C1), 2-fluoro, 3-trifluoromethoxy High electrophilicity for fluorinated compounds
1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one C₁₅H₁₂BrN₃O Hydrazone groups, para-bromo Corrosion inhibition (~90–94% efficiency)

Research Findings and Implications

Substituent Position : Ortho-substituted methoxy groups (target compound) may hinder reactions requiring planar intermediates compared to para-substituted analogs .

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilicity, favoring nucleophilic substitution .

Extended Aromatic Systems : Naphthalenyl derivatives exhibit increased lipophilicity, broadening applications in hydrophobic environments .

Hydrazone Functionality : Dual hydrazone groups enable metal chelation, making them effective corrosion inhibitors .

Biological Activity

1-Bromo-1-(2-methoxyphenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom and a methoxy group attached to a phenyl ring, along with a propan-2-one backbone. This unique combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including multidrug-resistant organisms. The mechanism of action appears to involve disruption of bacterial cell walls, leading to cell death.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
MRSA16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models.

Case Study: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromine atom may facilitate nucleophilic substitution reactions, enhancing the compound's reactivity and binding affinity towards specific biological targets.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique biological profiles due to its specific substitution pattern. For instance:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityNotable Differences
1-Bromo-3-(4-methoxyphenyl)propan-2-oneModerate antimicrobialDifferent methoxy position
1-(3-Bromo-2-methoxyphenyl)propan-1-oneLow anticancer activityShorter carbon chain
2-Bromo-1-(4-methoxyphenyl)propan-1-oneWeak antibacterialDifferent functional group arrangement

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-1-(2-methoxyphenyl)propan-2-one with high purity?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of 1-(2-methoxyphenyl)propan-2-one using elemental bromine (Br₂) in chloroform under controlled conditions. Key steps include:

  • Slow addition of bromine to avoid over-bromination.
  • Stirring for 24 hours to ensure complete reaction.
  • Purification via recrystallization from acetone or ethanol to isolate the monobrominated product.
  • Yield optimization requires monitoring reaction progress using TLC or GC-MS .
    • Critical Note : Side products like dibrominated derivatives may form if stoichiometry or reaction time is not tightly controlled.

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and brominated ketone moiety (δ ~4.5–5.0 ppm for Br-C=O).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of substituents. For example, the 2-methoxyphenyl group adopts a planar conformation, with dihedral angles between the phenyl ring and ketone group reported as 15–25° .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 257.0 for C₁₀H₁₁BrO₂).

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

  • Methodological Answer :

  • Use the SHELX suite (e.g., SHELXL) for refinement, leveraging constraints for disordered atoms or twinned crystals.
  • Cross-validate with spectroscopic For instance, if SCXRD suggests a non-planar methoxyphenyl group but NMR indicates conjugation, re-examine thermal displacement parameters (ADPs) to detect lattice distortions .
  • Apply Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O or Br···π contacts) that may influence packing .

Q. What challenges arise in regioselective bromination of arylpropanones, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Competing bromination at alternative positions (e.g., para to methoxy groups or α/β to ketones).
  • Mitigation Strategies :
  • Use directing groups: The 2-methoxy substituent directs bromination to the ortho position via steric and electronic effects.
  • Optimize solvent polarity: Chloroform enhances electrophilic bromine interaction with electron-rich aryl rings.
  • Employ catalysts: Lewis acids like FeBr₃ can improve selectivity but may require post-reaction quenching to prevent side reactions .

Q. How does the electronic environment of the methoxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating methoxy group activates the aryl ring for Suzuki-Miyaura coupling but may deactivate the ketone for nucleophilic attacks.
  • Case Study : In Pd-catalyzed couplings, the bromine atom at the ketone β-position acts as a leaving group, enabling C–C bond formation. However, competing ketone reduction (e.g., via NaBH₄) must be suppressed by using milder conditions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 65–66°C vs. 70–72°C): How to validate accuracy?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to measure phase transitions precisely.
  • Compare with literature values from peer-reviewed crystallography studies (e.g., Acta Cryst. E), which often report melting points alongside lattice parameters .
  • Assess purity via HPLC; impurities like residual solvents or dibrominated byproducts can depress melting points .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer :

  • It serves as a precursor for chalcone derivatives with antimicrobial or anticancer activity. For example, base-mediated condensation with aryl aldehydes yields α,β-unsaturated ketones .
  • Case Study : Reaction with 4-chlorobenzaldehyde produces 3-(2-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, a compound screened for COX-2 inhibition .

Safety and Handling

Q. What safety protocols are critical when handling brominated arylpropanones?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of bromine vapors during synthesis.
  • Store under inert atmospheres (N₂ or Ar) to prevent degradation.
  • Refer to SDS data for toxicity: Brominated ketones are irritants; PPE (gloves, goggles) is mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.